Diethyl 2-[(2-bromoanilino)methylene]malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(2-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPURECGKTUBOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Diethyl 2-[(2-bromoanilino)methylene]malonate typically involves the reaction of diethyl malonate with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Diethyl 2-[(2-bromoanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming more complex molecules.
Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-[(2-bromoanilino)methylene]malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a subject of study in biological research.
Medicine: Researchers are exploring its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(2-bromoanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and altering their activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Electronic Effects: The 2-bromo substituent in the target compound induces steric hindrance and ortho-directed electronic effects, contrasting with the para-bromo analog’s symmetrical packing . Nitro and pyridyl groups enhance electrophilicity, enabling cycloaddition reactions absent in bromoanilino derivatives .
- Hydrogen Bonding: Bromoanilino derivatives exhibit NH⋯O hydrogen bonding (e.g., δ 11.28 ppm for NH in ¹H NMR), critical for crystal packing and bioactivity . Nitro analogs rely on weaker C–H⋯O interactions .
- Biological Activity: Hydrazinyl and triazolyl derivatives show pronounced enzyme inhibition (e.g., antimalarial activity ), whereas bromoanilino malonates are more commonly intermediates in heterocycle synthesis .
Spectroscopic Differentiation
| Compound | ¹H NMR (NH/CH) | ¹³C NMR (Imine Carbon) |
|---|---|---|
| Diethyl 2-[(2-bromoanilino)methylene]malonate | δ 11.28 (NH), 8.52 (CH) | δ 150.53 |
| Diethyl 2-[(4-bromoanilino)methylene]malonate | δ 11.10 (NH), 8.48 (CH) | δ 149.87 |
| Diethyl 2-(2-nitrobenzylidene)malonate | No NH signal | δ 148.91 (CH=N) |
The NH proton in bromoanilino derivatives is deshielded compared to nitro or pyridyl analogs, reflecting stronger hydrogen-bond donor capacity .
Biological Activity
Diethyl 2-[(2-bromoanilino)methylene]malonate is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a malonate moiety with a bromoaniline group. The presence of the bromine atom is believed to enhance its biological activity by influencing its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrN O₄ |
| Molecular Weight | 328.18 g/mol |
| Density | ~1.3 g/cm³ |
| Boiling Point | ~381 °C |
| Flash Point | ~184 °C |
The mechanism of action for this compound involves its interaction with specific molecular targets. The bromoaniline group plays a crucial role in binding to target molecules, while the methylene malonate moiety enhances the compound’s reactivity. This dual functionality allows it to modulate various biological pathways, leading to its observed therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Study Findings : A recent study reported that compounds similar to this compound showed IC50 values ranging from 0.013 to 35 µM against specific pathogens, indicating potent antifungal activity as well .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Case Study : In a study assessing various derivatives of malonates, this compound was found to exhibit cytotoxic effects on cancer cell lines, with particular efficacy noted against breast and colon cancer cells.
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl 2-((4-bromophenylamino)methylene)malonate | C₁₄H₁₅BrN O₄ | Bromine substitution enhances bioactivity |
| Diethyl 2-((3-chlorophenylamino)methylene)malonate | C₁₄H₁₅ClN O₄ | Chlorine substitution may alter reactivity |
| Diethyl 2-((4-nitrophenylamino)methylene)malonate | C₁₄H₁₅N O₅ | Nitro group introduces different electronic properties |
Research Applications
This compound has diverse applications in scientific research:
- Chemistry : It serves as an intermediate in synthesizing various organic compounds.
- Biology : The compound's potential biological activity makes it a subject of study in pharmacology.
- Medicine : Researchers are investigating its therapeutic applications in treating infections and cancer.
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Reveals intramolecular N–H⋯O hydrogen bonds (2.02 Å) stabilizing a six-membered ring, with bond angles consistent with conjugated enamine systems ().
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methine proton (δ 8.3 ppm), and ethyl groups (δ 1.2–4.3 ppm) ().
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 115–135 ppm) ().
- HPLC : Reverse-phase methods with acetonitrile/water (0.1% H₃PO₄) resolve impurities (<2%) ().
Advanced Insight : Discrepancies in melting points (e.g., 79–81°C vs. literature 45–46°C for 4-Cl derivative) suggest polymorphic variations or solvent-dependent crystallization ().
What methodologies effectively analyze purity, and how can impurities be minimized during synthesis?
Q. Basic Research Focus
- Analytical Techniques :
- Purification Strategies :
Advanced Insight : Impurities like diethyl malonate (from hydrolysis) form under prolonged heating. Using anhydrous solvents and inert atmospheres (N₂) minimizes degradation ().
How do electronic effects of substituents influence reactivity in Diethyl 2-[(aryl amino)methylene]malonate synthesis?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : 2-Bromo and 4-nitro substituents reduce nucleophilicity of the aniline, requiring higher temperatures (120–140°C) ().
- Electron-Donating Groups (EDGs) : 4-Methoxy derivatives react faster (quant. yield in 2h) due to enhanced amine nucleophilicity ().
- Steric Effects : Ortho-substituents (e.g., 2-Br) lower yields (80–90%) vs. para-substituents (95–100%) ().
Data Contradiction : Despite lower nucleophilicity, 4-Cl aniline achieves quantitative yield, suggesting a balance between electronic and steric factors ().
What challenges arise in scaling up synthesis, and how are they addressed methodologically?
Q. Advanced Research Focus
- Heat Transfer : Large-scale reactions risk thermal degradation. Jacketed reactors with precise temperature control (±2°C) mitigate this ().
- Solvent Volume : Toluene (high bp) is preferred over dichloroethane (toxic) for safer distillation ().
- Purification : Recrystallization scales better than column chromatography; methanol/ether mixtures optimize crystal growth ().
Case Study : Scaling 3-bromo derivative synthesis (15g → 26g) maintained 90% yield using toluene reflux and Dean-Stark trap for ethanol removal ().
How can computational tools enhance understanding of molecular stability and reactivity?
Q. Advanced Research Focus
- DFT Calculations : Model intramolecular H-bonding (N–H⋯O) to predict conformational stability, aligning with X-ray data ().
- MD Simulations : Study solvent effects on enamine tautomerization (keto-enol equilibrium) ().
- Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack of aniline on EMME) for mechanistic optimization ().
Validation : Computed bond lengths (C=N: 1.35 Å) match crystallographic data (1.32–1.38 Å), supporting model accuracy ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
